Structural Differentiation: 2-Methyl Substitution vs. Unsubstituted Parent Thiazolo[5,4-e]indazole
The 2-methyl group on 2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole introduces a key hydrophobic substituent absent in the unsubstituted parent 7H-[1,3]thiazolo[5,4-e]indazole (CAS 19546-92-0). This substitution increases calculated logP from approximately 1.4 (parent) to approximately 1.9 (2-methyl analog) and adds 14 Da molecular weight (189.24 vs. 175.21), enhancing hydrophobic pocket occupancy potential in biological targets [1]. The 2-methyl substituent also sterically shields the thiazole C-2 position, influencing regioselectivity in subsequent electrophilic substitution reactions critical for lead optimization [2].
| Evidence Dimension | Molecular weight and calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW 189.24 Da; cLogP ~1.9; contains 2-CH₃ substituent |
| Comparator Or Baseline | 7H-[1,3]Thiazolo[5,4-e]indazole (CAS 19546-92-0): MW 175.21 Da; cLogP ~1.4; no 2-substituent |
| Quantified Difference | ΔMW = +14.03 Da; ΔcLogP ≈ +0.5 log units; added steric bulk at C-2 |
| Conditions | Calculated molecular properties (Molaid/ChemicalBook database values) |
Why This Matters
For procurement decisions, the 2-methyl substitution provides a specific lipophilic and steric profile that cannot be replicated by the unsubstituted parent, making it the preferred core scaffold when hydrophobic target interactions or metabolic stability improvements are sought.
- [1] Molaid Compound Database. Calculated properties for 6H-Pyrazolo[3,4-g]benzothiazole,2-methyl-(8CI) and 7H-[1,3]thiazolo[5,4-e]indazole. https://www.molaid.com View Source
- [2] Chakrabarty, M. et al. Tetrahedron 2008, 64, 6711–6723. Regioselective synthesis of 2-substituted thiazolo[5,4-e]indazoles. View Source
